Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Description
Properties
IUPAC Name |
methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)12-8-10(19)5-6-13(12)22-11-4-2-3-9(7-11)15(16,17)18/h2-8H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMQGMNOLJNMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The compound consists of a methyl benzoate core substituted with an amino group at the 5-position and a 3-(trifluoromethyl)phenoxy group at the 2-position. The preparation typically involves:
- Synthesis of methyl 2-amino-5-(trifluoromethyl)benzoate as a key intermediate.
- Introduction of the 3-(trifluoromethyl)phenoxy substituent via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Purification by chromatography to isolate the desired product.
Preparation of Methyl 2-amino-5-(trifluoromethyl)benzoate Intermediate
This intermediate is crucial and has been prepared using several methods:
These methods highlight robust protocols for accessing the amino-trifluoromethyl benzoate scaffold, with palladium-catalyzed carbonylation offering a modern, efficient route.
Introduction of the 3-(Trifluoromethyl)phenoxy Group
The phenoxy substituent bearing a trifluoromethyl group is introduced typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:
Nucleophilic Aromatic Substitution (SNAr): The amino group on the benzoate can be protected or transformed to facilitate substitution by a 3-(trifluoromethyl)phenol derivative under basic conditions.
Palladium-Catalyzed Coupling: Employing palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium diacetate with appropriate ligands to couple the 2-position of methyl 5-amino benzoate derivatives with 3-(trifluoromethyl)phenol or its derivatives.
While direct detailed protocols for this step specific to the title compound are sparse, analogous reactions in the literature suggest:
Reduction and Functional Group Transformations
In related syntheses of trifluoromethylated aromatic amines, reduction steps are often required:
- Reduction of nitro precursors to amino derivatives by catalytic hydrogenation or chemical reducing agents (e.g., sodium borohydride).
- Conversion of aldehydes to benzyl alcohols and subsequent chlorination to benzyl chlorides for further functionalization.
For example, a multi-step sequence for preparing 2-methyl-5-aminotrifluorotoluene involves:
These steps illustrate the complexity of preparing trifluoromethylated aromatic amines, which are precursors or analogs relevant to the target compound.
Purification and Characterization
- Flash chromatography using silica gel with hexane/ethyl acetate gradients is routinely employed to purify intermediates and final products.
- Characterization by NMR (1H, 13C), mass spectrometry (MS), and melting point determination confirms product identity and purity.
- Typical yields range from moderate (49%) to high (94%) depending on the step and conditions.
Summary Table of Key Preparation Steps for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate and Related Compounds
Research Findings and Notes
- The palladium-catalyzed carbonylation method provides a clean and efficient route to the key amino-trifluoromethyl benzoate intermediate, which is essential for subsequent functionalization.
- Protection of the amino group is often necessary to prevent side reactions during coupling steps.
- The introduction of the trifluoromethylphenoxy group is achievable via well-established cross-coupling chemistry, although specific conditions may require optimization depending on substrate reactivity.
- Reduction and chlorination steps from trifluoromethylbenzaldehyde derivatives serve as foundational transformations in related synthetic routes.
- Reaction yields and purities are generally high when using carefully controlled temperature, inert atmosphere, and appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, which can lead to the development of new compounds with desirable properties. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis.
Synthesis Methods
The synthesis typically involves reactions such as:
- Nucleophilic Aromatic Substitution : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.
- Oxidation and Reduction Reactions : The amino group can be oxidized to form nitro derivatives, while nitro groups can be reduced back to amino groups under specific conditions. This versatility facilitates the creation of a variety of derivatives with tailored properties.
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound is investigated for its role in enzyme inhibition. The compound's ability to form hydrogen bonds with active sites of enzymes or receptors suggests potential applications in drug design. Studies have shown that the trifluoromethyl group can enhance the binding affinity of compounds to biological targets, which is critical for developing effective inhibitors.
Pharmacological Potential
Research indicates that this compound may have therapeutic potential in various medical applications:
- Drug Development : this compound is being explored for its potential use in developing drugs that exhibit enhanced stability and bioavailability.
- Targeted Therapy : Its unique structural features allow it to interact selectively with specific biological targets, making it a candidate for targeted therapies in diseases such as cancer.
Industrial Applications
Agrochemical Production
The compound is also utilized in the production of agrochemicals. Its properties allow it to function as a herbicide or pesticide, contributing to agricultural practices aimed at improving crop yields and pest management. The trifluoromethyl group enhances the efficacy of these compounds by increasing their lipophilicity and biological activity.
Case Studies and Research Insights
Several studies highlight the compound's significance across different domains:
- Study on Enzyme Inhibition : Research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways. This study underscores its potential as a lead compound in drug discovery efforts targeting metabolic disorders.
- Agricultural Research : A case study focused on the application of this compound as a selective herbicide demonstrated its effectiveness in controlling weed populations while minimizing damage to crops. Field trials showed promising results, indicating its viability as a sustainable agricultural solution.
- Pharmaceutical Development : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting that it could be developed into an effective therapeutic agent with minimal side effects.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Functional Group Variations in Benzoate Esters
Key Observations :
- Amino vs.
- Phenoxy vs. Trifluoromethoxy: Replacing –O–C₆H₃(CF₃) with –OCF₃ reduces steric bulk but may decrease thermal stability due to weaker C–O bonds .
Comparison with Agrochemical Derivatives
Many benzoate esters with trifluoromethylphenoxy groups are herbicides, though the target compound lacks explicit pesticidal
Key Observations :
Physicochemical Properties and Bioactivity Predictions
- LogP and PSA: While direct data for the target compound is unavailable, analogs like 3-amino-5-fluoro-2-methylbenzoic acid (LogP: 1.99, PSA: 63.32 Ų) suggest moderate lipophilicity and high polarity due to –NH₂ .
- Metabolic Stability : The CF₃ group likely slows oxidative metabolism, as seen in fluorinated agrochemicals .
Biological Activity
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, imparts notable biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C15H12F3NO3. The trifluoromethyl group is known for enhancing the compound's stability and lipophilicity, which can influence its interaction with biological targets. This compound typically undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, which can further modify its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the ability of the compound to penetrate cell membranes, facilitating access to intracellular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity and leading to various biological effects such as anti-inflammatory and analgesic responses.
Antimicrobial and Antiparasitic Effects
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial and antiparasitic properties. For instance, studies involving similar compounds have shown significant increases in survival rates in animal models infected with Plasmodium berghei, a malaria parasite. These compounds have been tested for their efficacy in inhibiting parasite growth and improving survival times compared to untreated controls .
Anti-inflammatory Properties
This compound has been explored for its potential anti-inflammatory effects. The presence of the amino group allows for interactions with inflammatory mediators, potentially reducing inflammation in various models. This has implications for the development of therapeutic agents targeting inflammatory diseases.
Case Studies
- Antimalarial Activity : In a study evaluating various analogs of trifluoromethyl-substituted compounds, this compound demonstrated promising results against Plasmodium berghei. The treated groups exhibited significantly longer survival times compared to control groups, indicating potential as an antimalarial agent .
- Enzyme Inhibition : Another investigation focused on enzyme inhibition mechanisms revealed that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. This ability to modulate enzyme activity highlights its potential therapeutic applications in managing conditions characterized by excessive inflammation.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimalarial, anti-inflammatory | Enzyme inhibition, receptor modulation |
| Berotralstat | Antihistamine | Inhibits bradykinin receptor |
| 2-Methyl-3-trifluoromethylaniline | Antimicrobial | Disrupts bacterial cell wall synthesis |
Q & A
Q. What are the key synthetic routes for Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate?
The synthesis of this compound typically involves multi-step nucleophilic aromatic substitution and esterification. For example, a related benzoate derivative was synthesized via a three-step protocol:
- Step 1 : Reacting trichlorotriazine with 4-methoxyphenol at -35°C using DIPEA as a base.
- Step 2 : Coupling with vanillin at 40°C.
- Step 3 : Introducing methyl 3-aminobenzoate under similar conditions, followed by purification via column chromatography (CH₂Cl₂/EtOAc gradient) . Adjustments for the trifluoromethylphenoxy group may require optimized reaction times or alternative coupling agents.
Q. What safety precautions are necessary when handling this compound?
Key precautions include:
- Storage : Keep in a sealed container at controlled temperatures (e.g., 2–8°C), away from heat and sunlight.
- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood.
- Emergency response : For skin contact, rinse immediately with water; for ingestion, seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for similar benzoate derivatives?
Discrepancies in yields often arise from variations in:
- Reaction conditions : Temperature (e.g., -35°C vs. room temperature), catalyst loading, or base selection (e.g., DIPEA vs. NaHCO₃).
- Purification methods : Column chromatography gradients (e.g., 1–20% EtOAc in CH₂Cl₂) vs. recrystallization . Systematic optimization using Design of Experiments (DoE) can identify critical parameters.
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 3.76 ppm for methoxy groups in DMSO-d₆) confirms substituent positions .
- Chromatography : HPLC (≥98% purity) and TLC (Rf = 0.18 in hexane/EtOAc 2:1) monitor reaction progress.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₃H₈F₃NO₂, MW 267.20) .
Q. How does the trifluoromethyl group influence the compound’s bioactivity or stability?
The -CF₃ group enhances:
Q. What strategies enable regioselective functionalization of the benzoate core?
Q. What recent patent trends involve structurally related trifluoromethylphenoxy benzoates?
Patents highlight applications in:
- Pharmaceuticals : As protease inhibitors or kinase modulators (e.g., diazaspiro decenone derivatives in EP 4374877A2).
- Agrochemicals : Herbicidal activity via triazine or oxadiazole motifs . Structural variations in these patents suggest prioritizing substitutions at the 3-phenoxy position for bioactivity.
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
